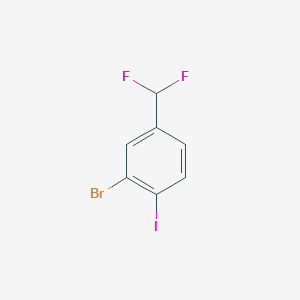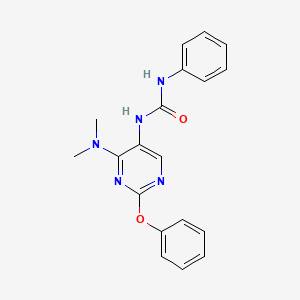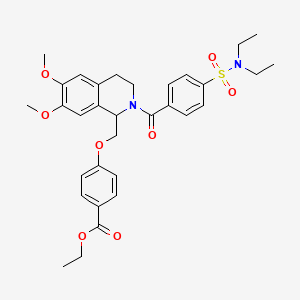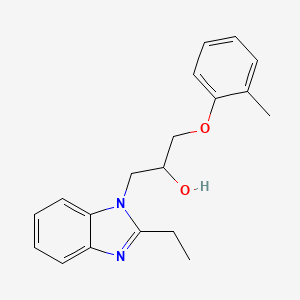![molecular formula C24H34N4O4S B2513269 4-((1-(2-(环戊基氨基)-2-氧代乙基)-2,4-二氧代-1,2-二氢噻吩并[3,2-d]嘧啶-3(4H)-基)甲基)-N-丙基环己烷甲酰胺 CAS No. 941962-83-0](/img/structure/B2513269.png)
4-((1-(2-(环戊基氨基)-2-氧代乙基)-2,4-二氧代-1,2-二氢噻吩并[3,2-d]嘧啶-3(4H)-基)甲基)-N-丙基环己烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H34N4O4S and its molecular weight is 474.62. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是关于“4-((1-(2-(环戊基氨基)-2-氧代乙基)-2,4-二氧代-1,2-二氢噻吩并[3,2-d]嘧啶-3(4H)-基)甲基)-N-丙基环己烷甲酰胺”的科学研究应用的全面分析:
磷酸二酯酶抑制
该化合物已被证明是磷酸二酯酶 (PDE) 酶,特别是 PDE7 的有效抑制剂。PDE 抑制剂在调节细胞内环状核苷酸 (cAMP 和 cGMP) 的水平方面至关重要,而环状核苷酸在各种生理过程中发挥着重要作用。 PDE7 抑制剂正在被探索用于治疗炎症性疾病、中枢神经系统疾病和某些类型的白血病 .
抗炎应用
由于其 PDE7 抑制活性,该化合物正在被研究以了解其抗炎特性。 抑制 PDE7 可以减少促炎细胞因子的产生,使其成为治疗类风湿性关节炎和炎症性肠病等慢性炎症疾病的有希望的候选药物 .
神经系统疾病
该化合物抑制 PDE7 的能力也使其成为神经系统疾病的潜在治疗剂。PDE7 抑制剂已被研究用于其神经保护作用以及增强认知功能的能力。 这使得该化合物成为治疗阿尔茨海默病、帕金森病和多发性硬化症等疾病的候选药物 .
呼吸系统疾病
PDE 抑制剂,包括靶向 PDE7 的抑制剂,在治疗哮喘和慢性阻塞性肺疾病 (COPD) 等呼吸系统疾病方面具有应用价值。 通过调节 cAMP 的水平,这些抑制剂可以帮助舒张支气管平滑肌并减少气道炎症 .
癌症研究
该化合物的结构表明其在癌症研究中的潜在应用。PDE7 抑制剂已被证明可以在某些癌细胞系中诱导细胞凋亡(程序性细胞死亡)。 这使得该化合物成为开发新的癌症疗法,特别是对传统治疗方法耐药的癌症的潜在候选药物 .
心血管疾病
对 PDE 抑制剂的研究也强调了它们在治疗心血管疾病方面的潜力。通过调节 cAMP 和 cGMP 水平,这些抑制剂可以影响心肌收缩和血管扩张。 该化合物可以探索其在治疗心力衰竭和高血压方面的潜力 .
代谢性疾病
PDE 抑制剂对环状核苷酸的调节也会影响代谢过程。 该化合物可能通过影响胰岛素分泌和脂质代谢在治疗糖尿病和肥胖等代谢性疾病中具有应用价值 .
免疫调节
PDE7 抑制剂正在被研究以了解其免疫调节作用。 通过调节免疫细胞功能,这些化合物可以潜在地用于治疗自身免疫性疾病,并在各种治疗环境中增强免疫反应 .
作用机制
Target of Action
The primary target of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is the High affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A (PDE7A) . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in a variety of biological processes .
Mode of Action
4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide interacts with PDE7A by binding to its catalytic domain . This interaction inhibits the enzyme’s ability to hydrolyze cAMP, thereby increasing intracellular cAMP levels .
Biochemical Pathways
The increase in cAMP levels due to the action of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide affects various biochemical pathways. Elevated cAMP levels can activate protein kinase A (PKA), which then phosphorylates a variety of target proteins, leading to changes in cell function . This can affect pathways related to cell growth, inflammation, and other cellular responses .
Result of Action
The molecular and cellular effects of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide’s action are primarily due to the increased levels of cAMP. This can lead to changes in cell function, including altered gene expression, modulation of inflammation, and impacts on cell growth and differentiation .
生化分析
Biochemical Properties
4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide: plays a significant role in biochemical reactions, particularly as an inhibitor of phosphodiesterase 7A (PDE7A). This enzyme is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP), a crucial step in signal transduction pathways . By inhibiting PDE7A, the compound increases intracellular levels of cAMP, thereby modulating various cellular processes.
Cellular Effects
The effects of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide on cells are profound. It influences cell signaling pathways by elevating cAMP levels, which can lead to changes in gene expression and cellular metabolism. This compound has been shown to affect various cell types, including immune cells, where it can modulate inflammatory responses and cytokine production . Additionally, it impacts neuronal cells by influencing neurotransmitter release and synaptic plasticity.
Molecular Mechanism
At the molecular level, 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide exerts its effects primarily through the inhibition of PDE7A. This inhibition prevents the breakdown of cAMP, leading to its accumulation within the cell. The increased cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins, resulting in altered cellular functions . The compound’s binding interactions with PDE7A are characterized by high affinity and specificity, making it a potent inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide have been observed to change over time. The compound is relatively stable under standard conditions, but its degradation can occur over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to sustained increases in cAMP levels, with corresponding long-term effects on cellular function . These effects include alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
In animal models, the effects of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide vary with dosage. At low doses, the compound effectively inhibits PDE7A without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects are also noted, where a minimum effective dose is required to achieve significant biochemical and cellular changes.
Metabolic Pathways
4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
Within cells and tissues, 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with PDE7A and other target proteins . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments, enhancing its efficacy and specificity.
属性
IUPAC Name |
4-[[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4S/c1-2-12-25-22(30)17-9-7-16(8-10-17)14-28-23(31)21-19(11-13-33-21)27(24(28)32)15-20(29)26-18-5-3-4-6-18/h11,13,16-18H,2-10,12,14-15H2,1H3,(H,25,30)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQGVBVUGWSJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(2-Bicyclo[2.2.1]heptanyl)-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2513197.png)

![3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2513200.png)
![(E)-N,N-dimethyl-N'-{4-methyl-1-[(4-nitrophenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}methanimidamide](/img/structure/B2513202.png)
![2-[4-Cyclopropyl-2,5-dioxo-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid](/img/structure/B2513205.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2513206.png)


![1,2-dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene](/img/structure/B2513209.png)
